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L-Proline, 1-hydroxy- -

L-Proline, 1-hydroxy-

Catalog Number: EVT-8793902
CAS Number:
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-Proline, 1-hydroxy- is a natural product found in Prunus domestica with data available.
Overview

L-Proline, 1-hydroxy- is a derivative of the amino acid proline, characterized by the presence of a hydroxyl group at the first position of its pyrrolidine ring. This compound plays a significant role in biochemical processes and has garnered attention for its potential applications in pharmaceuticals and materials science.

Source

L-Proline, 1-hydroxy- can be synthesized from various precursors, including L-proline and other hydroxyproline derivatives. It is often obtained through asymmetric synthesis methods that enhance its optical purity and yield.

Classification

L-Proline, 1-hydroxy- is classified as a non-proteinogenic amino acid. It belongs to the category of hydroxyproline derivatives, which are known for their unique structural features and biological activities.

Synthesis Analysis

Methods

The synthesis of L-Proline, 1-hydroxy- can be achieved through several methods:

  1. Asymmetric Synthesis: Utilizing Sharpless asymmetric epoxidation, researchers have developed efficient routes starting from L-alanine or L-proline derivatives. This method allows for high enantiomeric excess and yield .
  2. Enzymatic Approaches: Enzymatic resolution techniques have also been employed to obtain optically pure forms of hydroxyproline. These methods leverage specific enzymes to selectively convert substrates into desired products .
  3. Chemical Synthesis: Traditional chemical synthesis methods involve multiple steps including oxidation and reduction reactions to introduce the hydroxyl group at the appropriate position on the proline backbone .

Technical Details

The synthesis typically involves protecting groups to stabilize reactive sites during the reaction sequence. For example, N-Boc (tert-butoxycarbonyl) protection is commonly used during the initial stages to prevent unwanted reactions .

Molecular Structure Analysis

Structure

L-Proline, 1-hydroxy- has a unique molecular structure characterized by:

  • A five-membered pyrrolidine ring.
  • A hydroxyl group (-OH) attached to the first carbon atom.

The molecular formula is C5H9NO2C_5H_9NO_2, and it features both hydrophilic (due to the hydroxyl group) and hydrophobic characteristics (from the carbon chain).

Data

The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, NMR can provide insights into the stereochemistry and conformational dynamics of L-Proline, 1-hydroxy- .

Chemical Reactions Analysis

Reactions

L-Proline, 1-hydroxy- participates in various chemical reactions:

  1. Oxidation Reactions: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
  2. Esterification: The carboxylic acid functionality can react with alcohols to form esters, which are useful in synthesizing prodrug formulations or modifying drug delivery systems .
  3. Cyclization Reactions: The compound can also participate in cyclization reactions to form more complex structures, which are valuable in medicinal chemistry.

Technical Details

The reaction conditions often require precise control over temperature and pH to ensure optimal yields and minimize by-products. For instance, using specific catalysts can enhance reaction rates and selectivity .

Mechanism of Action

Process

L-Proline, 1-hydroxy- exerts its biological effects primarily through its interaction with various receptors and enzymes within the body. It acts as a substrate for enzymes involved in collagen synthesis and may influence neurotransmitter systems due to its structural similarity to other amino acids.

Data

Research indicates that hydroxyproline derivatives can modulate receptor activity, particularly in neurotransmitter transport systems such as SLC1A4 and SLC1A5, enhancing their affinity compared to standard proline . This mechanism suggests potential therapeutic applications in treating disorders related to neurotransmitter imbalances.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to its hydrophilic hydroxyl group.

Chemical Properties

  • Melting Point: The melting point is generally reported around 200°C.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels and temperatures.

Relevant analytical techniques such as Differential Scanning Calorimetry (DSC) can be employed to study thermal properties .

Applications

Scientific Uses

L-Proline, 1-hydroxy- has diverse applications in scientific research:

  1. Pharmaceutical Development: Its ability to act as a scaffold for drug design makes it valuable in developing new therapeutic agents targeting amino acid transporters .
  2. Biochemical Research: Used in studies related to collagen synthesis and protein structure due to its role in stabilizing peptide chains.
  3. Material Science: Investigated for potential use in biodegradable polymers due to its structural properties that allow for functionalization .
Biosynthetic Pathways and Enzymatic Regulation

Collagen-Specific Post-Translational Hydroxylation Mechanisms

L-Proline, 1-hydroxy- (commonly termed 4-hydroxyproline) is an essential post-translational modification critical for collagen structural integrity. In human type I collagen, the α1 chain contains 36 lysine residues in its helical domain and one in each telopeptide domain, while the α2 chain has 30 in the helical domain and one in the N-telopeptide. Specific proline residues within the characteristic -X-Y-Gly- triplets (Y position) undergo hydroxylation catalyzed by collagen prolyl 4-hydroxylases (C-P4Hs). This reaction requires molecular oxygen, Fe²⁺, ascorbate, and the co-substrate 2-oxoglutarate (α-ketoglutarate). The hydroxylation occurs co-translationally in the endoplasmic reticulum before triple-helix formation. The resulting 4-hydroxyproline stabilizes collagen’s triple helix via stereoelectronic effects that enforce a Cγ-exo ring puckering conformation, facilitating hydrogen bonding through water bridges between collagen chains. This stabilization is quantifiable by a direct proportionality between 4-hydroxyproline content and the collagen triple helix’s melting temperature [2] [8].

Table 1: Hydroxylation Patterns in Type I Collagen

Domainα1 Chain Residuesα2 Chain ResiduesPrimary EnzymeFunctional Role
Helical36 Pro residues in Y position30 Pro residues in Y positionC-P4H-I, C-P4H-IITriple-helix thermal stability
N-telopeptide1 Pro residue1 Pro residueC-P4H isoformsFibril cross-linking
C-telopeptide1 Pro residueNoneC-P4H isoformsFibril cross-linking

Prolyl Hydroxylase Isoforms: Substrate Specificity and Catalytic Dynamics

Prolyl hydroxylation is executed by distinct enzyme families with divergent biological targets:

  • Collagen prolyl 4-hydroxylases (C-P4Hs): Three isoenzymes (C-P4H-I, II, III) form α₂β₂ tetramers where catalytic α subunits (encoded by P4HA1, P4HA2, P4HA3) partner with protein disulfide isomerase (PDI) β subunits. C-P4H-I is ubiquitously expressed, while C-P4H-II predominates in osteoblasts and chondrocytes. Kinetic analyses reveal 3–6-fold higher Km values for C-P4H-II versus C-P4H-I with synthetic (Pro-Pro-Gly)₁₀ substrates. Mutational studies confirm differential substrate specificities: C-P4H-I preferentially hydroxylates triplets with hydrophobic X-position residues, whereas C-P4H-II targets acidic X-position residues (e.g., Asp-Pro-Gly). Genetic disruptions in humans (P4HA1 mutations) cause connective tissue disorders, underscoring non-redundant roles [8] [2].
  • Hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs): PHD1–3 (EGLN1–3) regulate HIF-1α stability by hydroxylating Pro-402/Pro-564 within its oxygen-dependent degradation domain (ODD). PHD2 exhibits highest activity toward HIF-1α, while PHD1 and PHD3 show isoform-specific preferences. NMR and alanine-scanning studies demonstrate that PHD3 hydroxylates Pro-564 in HIF-1α (564PYIP567) but lacks activity toward HIF-3α. Structural rigidity of the substrate proline ring and flanking residues (e.g., N-terminal Ile in HIF-1α) dictate binding specificity [3] [5] [9].

Table 2: Comparative Analysis of Prolyl Hydroxylase Families

FeatureCollagen P4HsHIF PHDs
Biological TargetFibrillar collagens (e.g., types I, III, IV)HIF-α subunits (transcription factors)
Reaction Site-X-Pro-Gly- triplets (Pro in Y position)LXXLAP motifs (e.g., 402LAP404, 564PYIP567 in HIF-1α)
Key IsoformsC-P4H-I (ubiquitous), C-P4H-II (tissue-specific)PHD2 (primary HIF regulator), PHD1/3 (context-specific)
Catalytic CofactorsFe²⁺, O₂, ascorbate, 2-oxoglutarateFe²⁺, O₂, ascorbate, 2-oxoglutarate
Structural RequirementGlycine at +1 positionβ2-adrenergic receptor-like fold; N/C-terminal flanking residues

Oxygen-Dependent Regulation of Hydroxylation in Hypoxia Adaptation

Hydroxylation reactions are intrinsically oxygen-sensing due to the O₂ dependence of prolyl hydroxylases. Under hypoxia (O₂ < 5%), suppressed C-P4H and PHD activities trigger dual adaptations:

  • Collagen remodeling: Hypoxia-inducible factor 1 (HIF-1) transcriptionally upregulates P4HA1/2 genes, sustaining collagen hydroxylation despite oxygen limitation. This metabolic adaptation ensures ECM deposition in hypoxic niches (e.g., arthritic joints, tumors). Concomitantly, reduced lysyl hydroxylase activity decreases collagen cross-linking, increasing matrix flexibility and susceptibility to metalloproteinases [4] [8].
  • HIF stabilization: PHD inhibition enables HIF-1α accumulation, driving expression of glycolytic enzymes (e.g., LDHA, PDK1) and angiogenesis factors (VEGF). This reprogramming supports ATP production and O₂ delivery. In immune cells (e.g., macrophages, neutrophils), HIF-1 enhances survival and bactericidal function, while HIF-2 promotes immunosuppressive phenotypes. Notably, inflammatory sites exhibit "inflammatory hypoxia" due to neutrophil respiratory bursts consuming local O₂, creating a feed-forward loop for HIF activation [4] [6].

Table 3: Oxygen-Dependent Enzymes in Hypoxia Sensing

Enzyme ClassRepresentative MembersO₂ Sensitivity (Km for O₂)Hypoxia-Induced Pathway
Prolyl HydroxylasesPHD2, C-P4H-I60–250 µM (PHD2)HIF stabilization, collagen modification
Lysyl HydroxylasesPLOD1–350–100 µMAltered collagen cross-linking
Asparaginyl HydroxylaseFIH90 µMHIF transactivation inhibition
Epigenetic DioxygenasesTET1–3, JmjC-KDMs20–400 µMDNA/Histone demethylation

Cross-Talk Between α-Ketoglutarate-Dependent Dioxygenases and Epigenetic Modifiers

α-Ketoglutarate (2OG)-dependent dioxygenases, including prolyl hydroxylases and epigenetic modifiers, compete for cellular 2OG pools, establishing a metabolic nexus:

  • Shared cofactor dependency: Prolyl hydroxylases (PHDs, C-P4Hs), ten-eleven translocation (TET) DNA demethylases, and Jumonji C-domain-containing histone demethylases (JmjC-KDMs) all require 2OG as a cosubstrate. Intracellular 2OG fluctuations—driven by mitochondrial metabolism (e.g., isocitrate dehydrogenase activity), nutrient availability, or oncogenic mutations (e.g., IDH1/2)—simultaneously modulate hydroxylase and demethylase activities. For instance, 2OG accumulation in IDH1-mutant gliomas suppresses both HIF hydroxylation and TET-mediated demethylation, promoting a hypermethylated "glioma CpG island methylator phenotype" [6] [4].
  • Feedback regulation: PHD inhibition during hypoxia elevates intracellular fumarate/succinate levels due to mitochondrial electron transport chain remodeling. These metabolites inhibit 2OG-dependent enzymes competitively: fumarate suppresses PHD activity (IC₅₀ ≈ 50 µM), while succinate inhibits JmjC-KDMs (Ki ≈ 300 µM). Consequently, hypoxia-induced metabolic rewiring stabilizes HIF and represses histone demethylation at hypoxia-responsive genes (e.g., VEGF, GLUT1), amplifying transcriptional responses [6] [4].
  • Nuclear-cytoplasmic shuttling: PHD3 translocates to the nucleus under hypoxia, colocalizing with JmjC-KDMs and TET enzymes. This spatial coupling facilitates competition for 2OG and enables integrated control of HIF transactivation and chromatin architecture. For example, PHD3-mediated hydroxylation of the actin polymerization regulator HCLK2 influences DNA damage responses, linking cytosolic oxygen sensing to nuclear genomic stability [6].

Properties

Product Name

L-Proline, 1-hydroxy-

IUPAC Name

(2S)-1-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6(4)9/h4,9H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

FGMPLJWBKKVCDB-BYPYZUCNSA-N

SMILES

C1CC(N(C1)O)C(=O)O

Canonical SMILES

C1CC(N(C1)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)O)C(=O)O

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